![molecular formula C12H9ClFNO2S B2581693 N-(3-chloro-4-fluorophenyl)benzenesulfonamide CAS No. 214956-16-8](/img/structure/B2581693.png)
N-(3-chloro-4-fluorophenyl)benzenesulfonamide
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Description
“N-(3-chloro-4-fluorophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H9ClFNO2S . It has a molecular weight of 285.73 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for the compound is1S/C12H9ClFNO2S/c13-11-8-9(6-7-12(11)14)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H
. This indicates the presence of chlorine, fluorine, nitrogen, oxygen, and sulfur atoms in the molecule. Physical And Chemical Properties Analysis
“N-(3-chloro-4-fluorophenyl)benzenesulfonamide” is a white to yellow solid . It has a molecular weight of 285.73 . The compound’s InChI code is1S/C12H9ClFNO2S/c13-11-8-9(6-7-12(11)14)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H
.
Scientific Research Applications
Antiproliferative Efficacy in Colon Cancer Cells
A novel series of 4-anilinoquinazoline analogues, including N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8), were evaluated for anticancer efficacy in human colorectal cancer (CRC) cell lines (HCT116, HT29, and SW620). The compound, DW-8, had the highest anticancer efficacy and selectivity in the colorectal cancer cell lines .
Induction of Intrinsic Apoptosis
DW-8 induced apoptosis by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, as indicated by the activation of caspase-9 and the executioner caspases-3 and 7, nuclear fragmentation, and increasing the levels of reactive oxygen species (ROS) .
Anticancer Efficacy in Breast Cancer Cells
The same series of 4-anilinoquinazoline analogues were also evaluated for anticancer efficacy in human breast cancer (BT-20) cell lines .
Positive Allosteric Modulation of the Metabotropic Glutamate Receptor 4 (mGlu4)
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) has been characterized as a potent and selective mGlu4 positive allosteric modulator (PAM) with suitable in vivo pharmacokinetic properties .
Potential Application in Parkinson’s Disease Treatment
The efficacy of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4) in preclinical rodent models of Parkinson’s disease has been established by a number of groups .
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2S/c13-11-8-9(6-7-12(11)14)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYPGLCNYADNPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)benzenesulfonamide |
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